molecular formula C19H19N3O2S B3006929 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396814-15-5

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone

Cat. No.: B3006929
CAS No.: 1396814-15-5
M. Wt: 353.44
InChI Key: UVBNNAOTYCRVCM-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation as Antimitotic Agents

One application of derivatives of the specified compound includes their synthesis and biological evaluation for antimitotic activity. For instance, derivatives based on the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus have been synthesized, modified with different moieties at positions C-4 to C-7 (e.g., chloro, methyl, methoxy), and evaluated for their antiproliferative effects. These compounds, particularly those modified at the indole nitrogen with small alkyl groups, have shown potent antiproliferative effects by targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Antimicrobial and DNA Protective Properties

Another research avenue explores the antimicrobial properties and DNA protective capabilities of Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds have exhibited strong antimicrobial activity against specific strains and significant DNA protective ability against oxidative damage. This highlights their potential application in developing therapies or protective agents against microbial infections and oxidative DNA damage (Gür et al., 2020).

Formation of Dihydroindoloquinazoline Derivatives

Research on the reaction of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines has led to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This work involves complex chemical reactions facilitated by catalysts like BF3·Etherate, showcasing the compound's role in synthesizing novel chemical structures with potential pharmacological applications (Harano et al., 2007).

Protein Tyrosine Phosphatase Inhibitory Activity

Derivatives of the compound have also been investigated for their inhibitory activity against protein tyrosine phosphatases (PTPs), enzymes implicated in various diseases including cancer. The synthesis and characterization of such derivatives reveal their potential as tools for studying PTP function and as leads for therapeutic agent development (Breinholt et al., 2001).

Anti-tubercular Agents

In the search for new anti-tubercular agents, derivatives featuring the 2-aminoindole nucleus have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant activity, highlighting their potential application in treating tuberculosis (Maurya et al., 2013).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-21(19-20-18-15(24-2)8-5-9-16(18)25-19)12-17(23)22-11-10-13-6-3-4-7-14(13)22/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBNNAOTYCRVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.